5-Fluoro-2-(3-hydroxyazetidin-1-yl)benzaldehyde is a chemical compound with the molecular formula and a molecular weight of 195.19 g/mol. It features a benzaldehyde functional group, a fluorine atom, and a hydroxymethyl azetidine moiety, which together contribute to its unique chemical and potential biological properties. The compound is classified under organic compounds, specifically as a substituted benzaldehyde.
This compound is cataloged under the Chemical Abstracts Service (CAS) number 1861174-09-5. It is primarily sourced for use in scientific research and has applications in medicinal chemistry due to its structural characteristics that may influence biological activity. Its classification falls within the realm of heterocyclic compounds, particularly those containing nitrogen in their ring structure.
The synthesis of 5-Fluoro-2-(3-hydroxyazetidin-1-yl)benzaldehyde can be approached through several methods:
Each step requires careful control of reaction conditions, including temperature and reaction time, to optimize yield and purity.
The molecular structure of 5-Fluoro-2-(3-hydroxyazetidin-1-yl)benzaldehyde includes:
The compound's structure can be represented in various formats, including:
C1CC(N1)C(C=O)C2=C(C=C(C=C2)F)O
InChI=1S/C10H10FNO2/c11-9-4-3-8(6-12)10(13)7(9)5-1/h3-6H,1-2H2,(H,13)
These representations provide insight into the compound's connectivity and functional groups, which are crucial for understanding its reactivity.
5-Fluoro-2-(3-hydroxyazetidin-1-yl)benzaldehyde can participate in various chemical reactions due to its functional groups:
These reactions highlight the versatility of the compound in synthetic organic chemistry.
The mechanism of action for 5-Fluoro-2-(3-hydroxyazetidin-1-yl)benzaldehyde primarily relates to its potential biological activities:
Research into these mechanisms is ongoing, focusing on how modifications to the structure can enhance activity or selectivity for therapeutic targets.
The physical properties of 5-Fluoro-2-(3-hydroxyazetidin-1-yl)benzaldehyde include:
Property | Value |
---|---|
Molecular Weight | 195.19 g/mol |
Molecular Formula | |
Density | Not available |
Boiling Point | Not available |
Melting Point | Not available |
Flash Point | Not available |
Solubility | Soluble in organic solvents |
These properties are essential for understanding its behavior in various environments and applications.
5-Fluoro-2-(3-hydroxyazetidin-1-yl)benzaldehyde has several potential applications in scientific research:
CAS No.: 92292-84-7
CAS No.: 1259-34-3
CAS No.: 189217-59-2
CAS No.: 19193-50-1
CAS No.: 11042-30-1
CAS No.: 82765-77-3